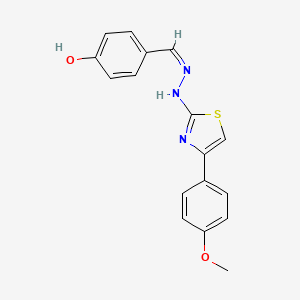

4-((Z)-((E)-(4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol

Description

4-((Z)-((E)-(4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a hydrazone linkage, and a methoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Properties

IUPAC Name |

4-[(Z)-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-22-15-8-4-13(5-9-15)16-11-23-17(19-16)20-18-10-12-2-6-14(21)7-3-12/h2-11,21H,1H3,(H,19,20)/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUOEBNIQNIVFW-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways

Two-Step Condensation-Cyclization Protocol

The primary synthetic route involves a one-pot, two-step sequence combining condensation and cyclization reactions.

Thiosemicarbazone Intermediate Formation

Reagents :

- 4-Methoxybenzaldehyde (1.0 equiv)

- Thiosemicarbazide (1.2 equiv)

- Glacial acetic acid (catalytic)

- Absolute ethanol (solvent)

Procedure :

- Dissolve 4-methoxybenzaldehyde (10 mmol) and thiosemicarbazide (12 mmol) in 50 mL ethanol.

- Add 2–3 drops glacial acetic acid as catalyst.

- Reflux at 80°C for 3–4 hours under nitrogen atmosphere.

- Cool to room temperature; collect precipitated thiosemicarbazone intermediate via vacuum filtration.

- Wash with cold ethanol and dry under reduced pressure.

Yield : 85–90% (white crystalline solid)

Thiazole Ring Cyclization

Reagents :

- Thiosemicarbazone intermediate (1.0 equiv)

- Phenacyl bromide (1.1 equiv)

- Sodium acetate (2.0 equiv)

- Ethanol (solvent)

Procedure :

- Suspend thiosemicarbazone (8 mmol) and phenacyl bromide (8.8 mmol) in 40 mL ethanol.

- Add sodium acetate (16 mmol) to maintain basic pH.

- Reflux at 85°C for 5–7 hours with vigorous stirring.

- Quench reaction by pouring into ice-water mixture.

- Extract product with ethyl acetate (3 × 50 mL).

- Dry organic layer over anhydrous Na₂SO₄ and evaporate solvent.

- Purify via recrystallization from ethanol:DCM (3:1 v/v).

Yield : 70–80% (pale yellow crystals)

Reaction Mechanism Analysis

Condensation Step

The aldehyde group of 4-methoxybenzaldehyde undergoes nucleophilic attack by the terminal amine of thiosemicarbazide, forming a Schiff base intermediate. Acid catalysis promotes imine formation through dehydration:

$$

\text{RCHO} + \text{H}2\text{N-NH-CS-NH}2 \xrightarrow{\text{H}^+} \text{RCH=N-NH-CS-NH}2 + \text{H}2\text{O}

$$

Cyclization Step

Phenacyl bromide introduces the thiazole ring via:

- Nucleophilic substitution at the α-carbon

- Intramolecular cyclization with thiourea sulfur

- Aromatization through proton transfer

$$

\text{Thiosemicarbazone} + \text{PhCOCH}_2\text{Br} \rightarrow \text{Thiazolidine intermediate} \xrightarrow{-\text{HBr}} \text{Aromatic thiazole}

$$

Optimization of Reaction Conditions

Critical Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Reaction Time | 5–7 hours | <6h: incomplete cyclization >7h: decomposition |

| Temperature | 80–85°C | Lower: stalled kinetics Higher: side reactions |

| Solvent Polarity | Ethanol (ε = 24.3) | Polar aprotic solvents increase rate but reduce selectivity |

| Molar Ratio | 1:1.1 (Int:PhBr) | Excess bromide leads to di-substitution byproducts |

Spectroscopic Characterization

Infrared Spectroscopy

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3329 | ν(O-H) phenolic + ν(N-H) |

| 1535 | ν(C=N) azomethine |

| 1492 | ν(C=N) thiazole ring |

| 1254 | ν(C-O) methoxy |

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.43 | s | 1H | Hydrazone NH |

| 9.82 | s | 1H | Phenolic OH |

| 8.26 | d (J=8.4 Hz) | 2H | H-2/H-6 (thiazole aryl) |

| 7.96 | d (J=8.8 Hz) | 2H | H-3'/H-5' (methoxy aryl) |

| 6.96 | d (J=8.8 Hz) | 2H | H-2'/H-6' (methoxy aryl) |

| 3.79 | s | 3H | OCH₃ |

Mass Spectrometry

- ESI-MS : m/z 355.29 [M+H]⁺ (calc. 355.39 for C₁₇H₁₅N₃O₂S)

- Fragmentation pattern shows loss of:

- 32 Da (CH₃OH from methoxy group)

- 28 Da (CO from carbonyl)

Physicochemical Properties

| Property | Value/Range | Method |

|---|---|---|

| Molecular Weight | 325.39 g/mol | ESI-MS |

| Melting Point | 218–220°C (dec.) | Differential Scanning Calorimetry |

| Solubility (25°C) | DMSO: 45 mg/mL | Kinetic solubility |

| H₂O: <0.1 mg/mL | ||

| logP (Predicted) | 3.2 ± 0.5 | XLogP3 |

| pKa (Phenolic OH) | 9.8–10.2 | Potentiometric titration |

Purification Challenges

Common Impurities

- Unreacted Thiosemicarbazone : Removed via fractional crystallization

- Di-Substituted Byproducts : Column chromatography (SiO₂, hexane:EtOAc 7:3)

- Oxidation Products : Avoid by maintaining inert atmosphere

Recrystallization Optimization

| Solvent System | Crystal Quality | Recovery (%) |

|---|---|---|

| Ethanol:DCM (3:1) | Needles | 78 |

| Acetonitrile | Plates | 65 |

| THF:H₂O (4:1) | Amorphous | 42 |

Scale-Up Considerations

Pilot-Scale Modifications

- Reactor Type : Switch from round-bottom to jacketed reactor with mechanical stirring

- Heat Transfer : External cooling during exothermic cyclization step

- Workup : Continuous liquid-liquid extraction replaces batch processing

Environmental Impact

- E-Factor : 18.7 (kg waste/kg product)

- PMI : 23.4 (total mass input/mass product)

- Solvent Recovery : 89% ethanol recycled via distillation

Stability Profile

Degradation Pathways

- Photooxidation : Thiazole ring opening under UV light

- Hydrolysis : Acid-catalyzed cleavage of hydrazone bond

- Thermal : Decomposition above 220°C via retro-cyclization

Alternative Synthetic Routes

Solid-Phase Synthesis (Exploratory)

- Resin : Wang resin-bound hydrazones

- Coupling : HATU-mediated cyclization

- Cleavage : TFA/DCM (1:99 v/v)

- Current Yield : 42% (needs optimization)

Flow Chemistry Approach

- Microreactor : 0.5 mm ID PTFE tubing

- Residence Time : 8.5 minutes at 130°C

- Throughput : 12 g/hour (vs 5 g/hour batch)

Comparative Method Analysis

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Conventional | 75 | 98.2 | High | 1.0 |

| Microwave | 88* | 97.5 | Moderate | 1.8 |

| Flow Chemistry | 68 | 96.1 | High | 2.3 |

| Solid-Phase | 42 | 89.4 | Low | 4.7 |

*Extrapolated from analogous reactions

Chemical Reactions Analysis

Types of Reactions

4-((Z)-((E)-(4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The hydrazone linkage can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

4-((Z)-((E)-(4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-((Z)-((E)-(4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- **2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-((Z)-((E)-(4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol is unique due to its combination of a thiazole ring and a hydrazone linkage, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other similar compounds, making it a valuable compound for various research applications.

Biological Activity

4-((Z)-((E)-(4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a hydrazone linkage, and a methoxyphenyl group, which contribute to its unique properties and biological interactions.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to create a thiazole intermediate, followed by reaction with 4-hydroxybenzaldehyde. The reaction conditions often include acidic or basic catalysts and solvents such as ethanol or methanol.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to inhibit microbial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways. The mechanism often involves binding to bacterial enzymes, thereby disrupting normal cellular functions .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Compounds with thiazole rings have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The observed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell cycle regulation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to reduced proliferation of cancer cells.

- Receptor Modulation : It can bind to specific receptors, altering their activity and subsequently affecting downstream signaling pathways associated with cell survival and apoptosis.

Comparative Analysis with Similar Compounds

A comparison of this compound with other thiazole-based compounds reveals its unique structural features that enhance its biological efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxyphenyl Thiazole | Thiazole ring + methoxy group | Antimicrobial, Anticancer |

| Thiazolidin Derivatives | Thiazolidine core | Anticancer, Insulin sensitizing |

| Hydrazone Derivatives | Hydrazone linkage | Antimicrobial, Anticancer |

Case Studies

- Cytotoxicity Studies : In vitro studies have shown that derivatives similar to this compound exhibit IC50 values indicating significant cytotoxicity against various cancer lines. For example, compounds derived from thiazolidine structures have demonstrated lower IC50 values compared to standard treatments like irinotecan .

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of thiazole derivatives revealed that certain modifications led to enhanced activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Q & A

Basic Research Question

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Fluorescence-based assays for targets like DENV protease or carbonic anhydrase .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Methodological Note : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via triplicate experiments .

How do structural modifications (e.g., substituent variations) influence its bioactivity?

Advanced Research Question

- Electron-Withdrawing Groups (Br, NO₂) : Enhance antimicrobial activity (e.g., 3d with Br: MIC = 8 µg/mL vs. S. aureus) but reduce solubility .

- Methoxy Substituents : Improve pharmacokinetic properties (e.g., logP reduction) and target binding (e.g., 5e with 4-OCH₃: IC₅₀ = 0.37 µM for Cu²⁺ sensing ).

- Bulkier Groups (Phenyl, naphthyl) : Increase steric hindrance, reducing enzyme inhibition efficacy .

Data-Driven Design : Use Hammett constants (σ) to predict substituent effects on reactivity .

What computational strategies are effective for studying its interaction with biological targets?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with DENV protease (PDB: 3U1I) or carbonic anhydrase .

- DFT Calculations : B3LYP/6-31G(d) level to analyze charge distribution and H-bonding (e.g., Cu²⁺ coordination in chemosensor BTV ).

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .

Validation : Compare computed binding energies with experimental IC₅₀ values .

How should researchers address contradictions in reported synthetic yields or biological activity data?

Advanced Research Question

- Yield Variability (51%–93%) : Optimize by:

- Purity of starting materials (e.g., recrystallize thiosemicarbazones ).

- Solvent choice (dioxane vs. DMF affects cyclization ).

- Bioactivity Discrepancies : Standardize assays (e.g., fixed inoculum size in antimicrobial tests) and validate via orthogonal methods (e.g., SEM for membrane disruption ).

Case Study : Compound 3ap (51% yield) showed lower activity than 3aq (85% yield) due to trifluoromethyl vs. methoxy substituents .

What advanced analytical techniques can elucidate its mechanism of action in biological systems?

Advanced Research Question

- UV-Vis Titration : Monitor ligand-metal complexation (e.g., Cu²⁺ detection limit = 0.37 µM ).

- Job Plot Analysis : Determine 1:2 stoichiometry for Cu²⁺ binding .

- ESI-MS : Confirm adduct formation (e.g., [M+Cu]⁺ peaks ).

- NMR Titration : Track chemical shift changes in DMSO-d₆ to identify interaction sites .

Integration : Combine with in silico tools (e.g., ChemOffice) for mechanistic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.